
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine is a nucleoside analogue, which means it is a chemically modified version of a natural nucleoside Nucleosides are essential components of nucleic acids, such as DNA and RNA, and play crucial roles in various cellular processes, including DNA replication and repair, RNA transcription, and cell signaling
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected ribothymidine or uridine.
Thiol-Ene Addition: The key step involves the photoinduced thiol-ene addition of various thiols to the 3’-exomethylene derivatives of the sugar.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analogue.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its interactions with enzymes involved in nucleic acid metabolism.
Industry: The compound can be used in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine involves its incorporation into nucleic acids, where it acts as an antimetabolite. By competing with natural nucleosides, it disrupts DNA and RNA synthesis, leading to cytotoxic effects. This disruption can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)uracil: Similar structure but with uracil instead of thymine.
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)cytosine: Similar structure but with cytosine instead of thymine.
Uniqueness
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine is unique due to its specific modifications, which confer distinct biological activities. Its cyano group and deoxy modifications enhance its stability and bioactivity, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
117174-35-3 |
|---|---|
Molekularformel |
C11H13N3O5 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H13N3O5/c1-5-3-14(11(18)13-9(5)17)10-8(16)6(2-12)7(4-15)19-10/h3,6-8,10,15-16H,4H2,1H3,(H,13,17,18)/t6-,7+,8+,10+/m0/s1 |
InChI-Schlüssel |
DWXOIPDJUIXUPY-OKJYPTKPSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)C#N)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



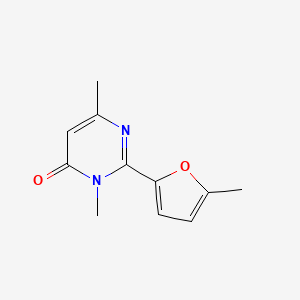
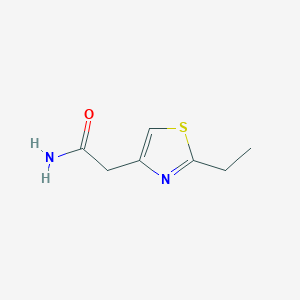
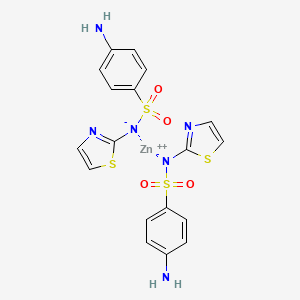

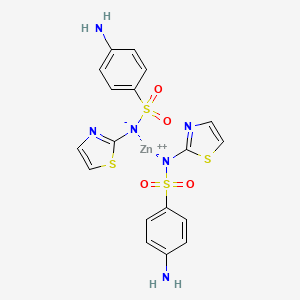

![Diethyl 4-acetyl-8-cyano-5-methyl-1,6,10-triazatricyclo[5.3.0.02,4]deca-5,7,9-triene-2,3-dicarboxylate](/img/structure/B12804643.png)


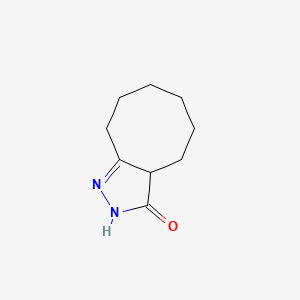
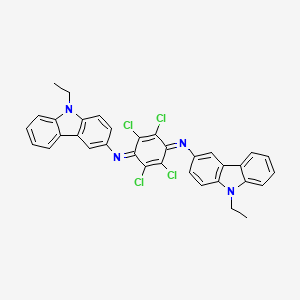
![Dimethyl 5-({[4-(hexadecyloxy)-3-nitrophenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B12804682.png)

